5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol
CAS No.: 339108-29-1
Cat. No.: VC7081824
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339108-29-1 |
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Molecular Formula | C11H10N2O3S |
Molecular Weight | 250.27 |
IUPAC Name | 5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
Standard InChI Key | WSKMVHBZGFCXJT-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol features a pyrimidine backbone substituted at three positions:
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Position 2: A phenyl group (–C₆H₅)
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Position 4: A hydroxyl group (–OH)
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Position 5: A methylsulfonyl moiety (–SO₂CH₃)
This substitution pattern distinguishes it from closely related compounds such as 5-methylsulfonyl-4-phenyl-2-pyridin-4-ylpyrimidine (PubChem CID: 4614289) , which replaces the hydroxyl group with a pyridinyl substituent.
IUPAC Nomenclature and Isomeric Considerations
The systematic name follows positional numbering rules for pyrimidine derivatives. Potential tautomerism between the 4-hydroxyl group and the pyrimidine nitrogen may lead to keto-enol equilibria, though computational studies of analogous systems suggest limited stabilization of the keto form under standard conditions .
Synthetic Pathways and Precursors
Methodological Frameworks from Sulfonylpyrimidine Synthesis
The patent US6693194B2 outlines a scalable process for synthesizing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, involving:
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Nucleophilic substitution: Methoxide displacement of chlorine atoms in 4,6-dichloro-2-(methylthio)pyrimidine.
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Oxidation: Conversion of the methylthio (–SMe) group to methylsulfonyl (–SO₂Me) using hydrogen peroxide in acetic acid .
For 5-(methylsulfonyl)-2-phenyl-4-pyrimidinol, analogous strategies could involve:
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Intermediate functionalization: Introducing the phenyl group via Suzuki-Miyaura coupling at position 2.
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Selective oxidation: Controlled oxidation of a methylthio precursor at position 5.
Physicochemical Properties
Predicted Properties Based on Structural Analogs
Using PubChem data for 5-methylsulfonyl-4-phenyl-2-pyridin-4-ylpyrimidine as a reference:
Property | Value (Analog) | Estimated Value (Target Compound) |
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Molecular weight | 311.4 g/mol | 276.3 g/mol |
LogP (lipophilicity) | 2.1 | 1.4–1.8 |
Hydrogen bond donors | 0 | 1 (4-OH) |
Hydrogen bond acceptors | 6 | 5 |
The hydroxyl group at position 4 is expected to enhance aqueous solubility compared to the pyridinyl analog .
Challenges in Characterization and Synthesis
Purification Difficulties
Methylsulfonyl groups increase polarity, complicating crystallization. Patent US6693194B2 highlights azeotropic distillation with toluene/water mixtures as critical for isolating similar compounds.
Stability Considerations
The 4-hydroxyl group may render the compound prone to oxidation, necessitating inert atmosphere handling. Accelerated stability studies under ICH guidelines would be required for pharmaceutical development.
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